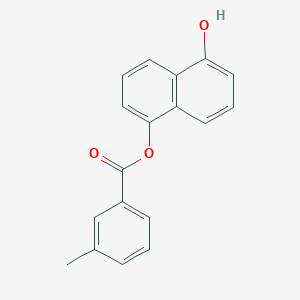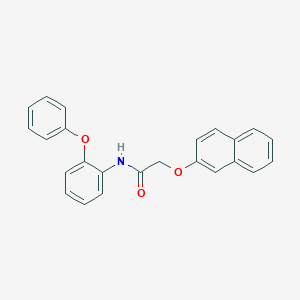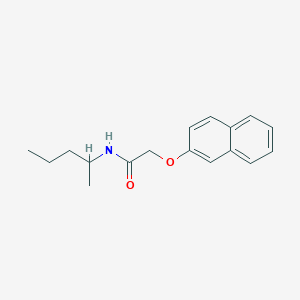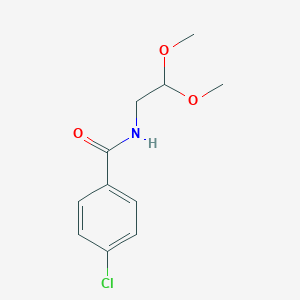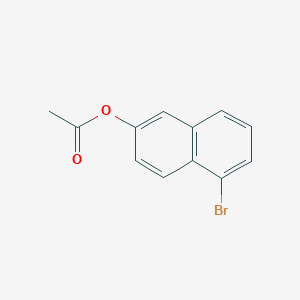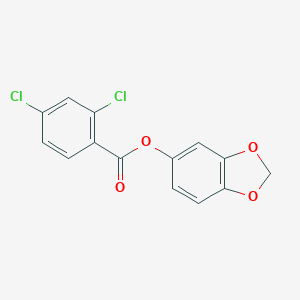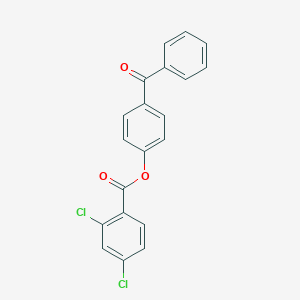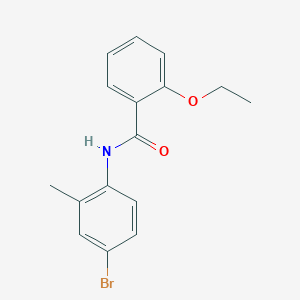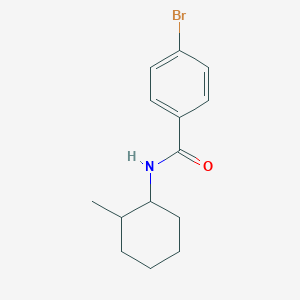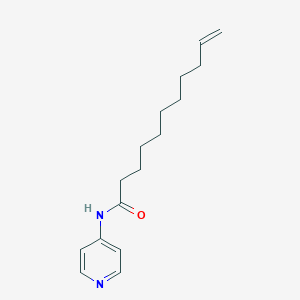
N-(4-pyridinyl)-10-undecenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-pyridinyl)-10-undecenamide, also known as 4PU-10UA, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in various fields. It is an amphiphilic compound, meaning it has both hydrophilic and hydrophobic properties, which make it useful for creating self-assembled structures. In
作用機序
The mechanism of action of N-(4-pyridinyl)-10-undecenamide is not fully understood, but it is thought to interact with cell membranes and disrupt their structure. This can lead to changes in membrane permeability and ion channels, which can affect cellular signaling and function.
Biochemical and Physiological Effects:
Studies have shown that N-(4-pyridinyl)-10-undecenamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of both gram-positive and gram-negative bacteria. Additionally, N-(4-pyridinyl)-10-undecenamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-(4-pyridinyl)-10-undecenamide in lab experiments is its ability to self-assemble into various structures, which can be tailored for specific applications. Additionally, its amphiphilic nature makes it useful for encapsulating hydrophobic drugs and genes. However, a limitation of using N-(4-pyridinyl)-10-undecenamide is its potential toxicity, which can vary depending on the concentration and exposure time.
将来の方向性
There are many potential future directions for N-(4-pyridinyl)-10-undecenamide research. One area of interest is the development of N-(4-pyridinyl)-10-undecenamide-based biosensors for detecting disease biomarkers. Additionally, N-(4-pyridinyl)-10-undecenamide could be used for targeted drug delivery to cancer cells or for gene therapy. Further studies are needed to fully understand the mechanism of action of N-(4-pyridinyl)-10-undecenamide and to optimize its use in various applications.
In conclusion, N-(4-pyridinyl)-10-undecenamide is a synthetic molecule with potential applications in various fields. Its amphiphilic nature makes it useful for creating self-assembled structures for drug delivery, gene therapy, and biosensing. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
合成法
The synthesis of N-(4-pyridinyl)-10-undecenamide involves the reaction of 4-pyridinecarboxaldehyde with 10-undecen-1-amine in the presence of a catalyst. The reaction proceeds through a Schiff base intermediate, which is reduced to form the final product. The yield of the reaction is typically high, and the purity can be improved through recrystallization.
科学的研究の応用
N-(4-pyridinyl)-10-undecenamide has been used in various scientific research applications, including drug delivery, gene therapy, and biosensing. Its amphiphilic nature makes it useful for creating self-assembled structures, such as micelles and liposomes, which can encapsulate drugs and genes for targeted delivery. Additionally, N-(4-pyridinyl)-10-undecenamide has been used as a biosensor for detecting enzymes and other biomolecules.
特性
分子式 |
C16H24N2O |
|---|---|
分子量 |
260.37 g/mol |
IUPAC名 |
N-pyridin-4-ylundec-10-enamide |
InChI |
InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-8-9-10-16(19)18-15-11-13-17-14-12-15/h2,11-14H,1,3-10H2,(H,17,18,19) |
InChIキー |
IIGUBEXBRRYONE-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NC1=CC=NC=C1 |
正規SMILES |
C=CCCCCCCCCC(=O)NC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



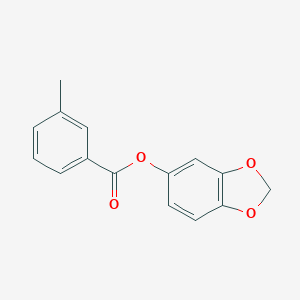
![2-Methyl-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B290814.png)
![4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)
